molecular formula C15H20O2 B13006003 2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde

2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde

Cat. No.: B13006003
M. Wt: 232.32 g/mol
InChI Key: ORXZMHHDZFMIOZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde is a chemical compound with the molecular formula C15H20O2 and a molecular weight of 232.32 g/mol . This compound is characterized by its unique structure, which includes a benzaldehyde core substituted with dimethyl and methoxy groups, as well as a cyclobutyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and 3-methylcyclobutanol.

    Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) to facilitate the formation of the desired product.

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylcyclobutanol attacks the aldehyde carbon of 2,4-dimethylbenzaldehyde, resulting in the formation of the methoxy linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include:

    Large-Scale Reactors: The use of large-scale reactors to carry out the synthesis under controlled conditions.

    Purification Techniques: Techniques such as distillation, crystallization, and chromatography to purify the final product.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.

Major Products Formed

    Oxidation: Formation of 2,4-dimethyl-6-((3-methylcyclobutyl)methoxy)benzoic acid.

    Reduction: Formation of 2,4-dimethyl-6-((3-methylcyclobutyl)methoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects may include:

    Molecular Targets: Interaction with enzymes, receptors, and other biomolecules.

    Pathways Involved: Modulation of signaling pathways, such as oxidative stress response and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-((3-methylcyclobutyl)methoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

2,4-dimethyl-6-[(3-methylcyclobutyl)methoxy]benzaldehyde

InChI

InChI=1S/C15H20O2/c1-10-4-12(3)14(8-16)15(7-10)17-9-13-5-11(2)6-13/h4,7-8,11,13H,5-6,9H2,1-3H3

InChI Key

ORXZMHHDZFMIOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)COC2=CC(=CC(=C2C=O)C)C

Origin of Product

United States

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